molecular formula C12H14ClNO2 B12947033 (2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one

(2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one

Cat. No.: B12947033
M. Wt: 239.70 g/mol
InChI Key: ZGOVTGCSMYXJFQ-KWQFWETISA-N
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Description

(2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one is a chiral morpholinone derivative characterized by a six-membered morpholine ring fused with a ketone group (3-one). The molecule features a 4-chlorobenzyl substituent at the 5-position and a methyl group at the 2-position, with stereochemical configurations at both chiral centers (2S,5S). Its molecular formula is C₁₂H₁₄ClNO₂, and it has a molecular weight of 239.70 g/mol.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-3-one

InChI

InChI=1S/C12H14ClNO2/c1-8-12(15)14-11(7-16-8)6-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7H2,1H3,(H,14,15)/t8-,11-/m0/s1

InChI Key

ZGOVTGCSMYXJFQ-KWQFWETISA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](CO1)CC2=CC=C(C=C2)Cl

Canonical SMILES

CC1C(=O)NC(CO1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one typically involves the reaction of 4-chlorobenzyl chloride with 2-methylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of (2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Stereoisomeric Analog: (2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one

  • Structural Similarities: Shares the same molecular formula (C₁₂H₁₄ClNO₂) and substituents (4-chlorobenzyl, methyl) but differs in stereochemistry (2R,5R).

Oxazolidinone-Morpholinone Hybrid: (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Hydrochloride

  • Molecular Formula : C₁₄H₁₇N₃O₄·HCl (MW: 327.77 g/mol).
  • Structural Features: Combines a morpholin-3-one core with an oxazolidin-2-one ring and an aminomethyl group. The 4-chlorobenzyl substituent is replaced with a 4-phenyl group.
  • The hydrochloride salt enhances aqueous solubility compared to the neutral morpholinone .

Complex Morpholinone Derivatives

  • Example: (2R,3E)-2-[(2S,3R,6S)-2,3-bis(4-chlorophenyl)-6-(4-fluorobenzyl)-5-oxomorpholin-4-yl]pent-3-enoic acid.
  • Structural Features: A multi-substituted morpholinone with two 4-chlorophenyl groups, a 4-fluorobenzyl group, and a pentenoic acid side chain.
  • Key Differences :
    • Increased molecular complexity (MW >500 g/mol) may reduce bioavailability.
    • The fluorinated benzyl group could enhance metabolic stability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Stereochemistry Reference
(2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one C₁₂H₁₄ClNO₂ 239.70 4-Chlorobenzyl, methyl 2S,5S N/A
(2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one C₁₂H₁₄ClNO₂ 239.70 4-Chlorobenzyl, methyl 2R,5R
(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one·HCl C₁₄H₁₇N₃O₄·HCl 327.77 Oxazolidinone, aminomethyl, phenyl S-configuration
(2R,3E)-2-[(2S,3R,6S)-2,3-bis(4-chlorophenyl)-6-(4-fluorobenzyl)-5-oxomorpholin-4-yl]pent-3-enoic acid C₃₄H₂₈Cl₂FNO₄ 612.50 Bis(4-chlorophenyl), 4-fluorobenzyl, pentenoic acid Multiple chiral centers

Biological Activity

The compound (2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one is a morpholine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes related to various pathologies. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H14_{14}ClN1_{1}O
  • Molecular Weight : 225.71 g/mol
  • IUPAC Name : (2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholin-3-one

The structure of (2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one includes a morpholine ring substituted with a chlorobenzyl group, which is crucial for its biological activity.

Enzyme Inhibition

Research indicates that (2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one acts as a dual inhibitor of acid mammalian chitinase (AMCase) and chitotriosidase 1 (CHIT-1) . These enzymes are implicated in various diseases, including asthma, allergic reactions, idiopathic pulmonary fibrosis (IPF), and chronic obstructive pulmonary disease (COPD) .

The inhibition of AMCase and CHIT-1 by this compound suggests that it may reduce the inflammatory response associated with these conditions. By targeting these enzymes, the compound can potentially mitigate tissue remodeling and fibrosis processes that exacerbate respiratory diseases.

Case Studies

  • Asthma and Allergic Reactions : In a study involving animal models of asthma, treatment with (2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one resulted in a significant reduction in airway hyperresponsiveness and inflammation markers compared to control groups .
  • Idiopathic Pulmonary Fibrosis : Another investigation highlighted the compound's ability to decrease collagen deposition in lung tissues of IPF models. This suggests a protective effect against fibrosis progression .

Pharmacological Potential

The dual inhibition mechanism positions (2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one as a promising candidate for developing therapeutic agents aimed at treating diseases characterized by excessive chitinase activity.

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits AMCase and CHIT-1 with IC50 values in the low micromolar range. The selectivity profile indicates minimal off-target effects on other chitinases, making it a suitable candidate for further development .

Safety Profile

Toxicological assessments reveal that (2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one exhibits a favorable safety profile in preliminary studies. No significant adverse effects were noted at therapeutic doses in animal models .

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